4-Bromo-7-fluoro-1H-indazole
Overview
Description
4-Bromo-7-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the 4 and 7 positions, respectively, adds unique chemical properties to this compound, making it a valuable subject for research and industrial applications.
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
It’s known that indazole-containing compounds can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Biochemical Pathways
Indazole-containing compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) .
Result of Action
Indazole derivatives have been evaluated for their inhibitory activities against human cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-Bromo-7-fluoro-1H-indazole plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been found to interact with enzymes such as acetylcholinesterase and aldose reductase, inhibiting their activity. These interactions are crucial as they can modulate biochemical pathways involved in neurotransmission and glucose metabolism . Additionally, this compound has shown potential as an inhibitor of HIV protease, which is essential for the maturation of the HIV virus . The nature of these interactions typically involves binding to the active sites of the enzymes, thereby preventing their normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0-G1 phase . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites, as seen with acetylcholinesterase and aldose reductase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can interact with DNA and RNA, affecting gene expression by altering the transcription and translation processes . These interactions can result in changes in the levels of specific proteins, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic diseases, where continuous modulation of biochemical pathways may be required.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux of glucose and lipids, leading to changes in metabolite levels . The compound’s interaction with aldose reductase, for example, can influence the polyol pathway, which is implicated in diabetic complications . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The localization of this compound within these organelles is critical for its function, as it allows the compound to interact with key biomolecules involved in cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the nucleus allows it to modulate gene expression, while its accumulation in mitochondria can affect cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the bromination of a suitable precursor, followed by a ring closure reaction and deprotection steps. For example, starting from 2-fluorobenzaldehyde, the compound can be synthesized through a series of reactions involving hydrazine and brominating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize transition metal catalysts to facilitate the cyclization process, reducing the formation of byproducts and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Brominating Agents: Such as N-bromosuccinimide (NBS) for bromination.
Hydrazine: For the initial formation of benzylidenehydrazine intermediates.
Transition Metal Catalysts: Such as copper or palladium catalysts to facilitate cyclization and substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex indazole-based structures .
Scientific Research Applications
4-Bromo-7-fluoro-1H-indazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets, including kinase inhibition and receptor modulation.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-7-fluoro-1H-indazole include:
4-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-1H-indazole:
1H-Indazole: The parent compound without any halogen substitutions, used as a reference for studying the effects of bromine and fluorine substitutions
Uniqueness
The uniqueness of this compound lies in the combined presence of bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXVNDLMTIOXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308733 | |
Record name | 4-Bromo-7-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186334-63-3 | |
Record name | 4-Bromo-7-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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